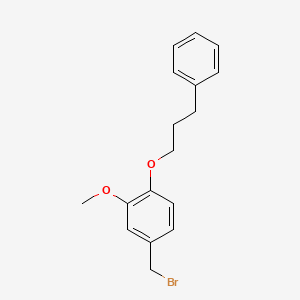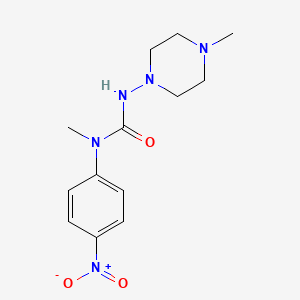
N-Methyl-N'-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N’-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)urea is a synthetic organic compound that belongs to the class of ureas This compound is characterized by the presence of a nitrophenyl group, a methylpiperazine moiety, and a methyl group attached to the nitrogen atoms of the urea linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)urea typically involves the reaction of 4-nitrophenyl isocyanate with N-methyl-N’-(4-methylpiperazin-1-yl)amine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction parameters, and efficient purification techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N’-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)urea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Reduction: The major product would be N-Methyl-N’-(4-methylpiperazin-1-yl)-N-(4-aminophenyl)urea.
Substitution: The products would depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of N-Methyl-N’-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)urea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N’-(4-methylpiperazin-1-yl)-N-(4-aminophenyl)urea
- N-Methyl-N’-(4-methylpiperazin-1-yl)-N-(4-chlorophenyl)urea
Uniqueness
N-Methyl-N’-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)urea is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents on the phenyl ring.
Propriétés
Numéro CAS |
652138-84-6 |
|---|---|
Formule moléculaire |
C13H19N5O3 |
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
1-methyl-3-(4-methylpiperazin-1-yl)-1-(4-nitrophenyl)urea |
InChI |
InChI=1S/C13H19N5O3/c1-15-7-9-17(10-8-15)14-13(19)16(2)11-3-5-12(6-4-11)18(20)21/h3-6H,7-10H2,1-2H3,(H,14,19) |
Clé InChI |
GNVBJDKPFLHPBL-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)NC(=O)N(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


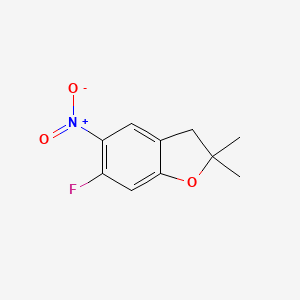
![2-Propanone, 1-[(2S,4R,5R)-2-ethyl-5-methyl-1,3-dioxan-4-yl]-](/img/structure/B12520433.png)
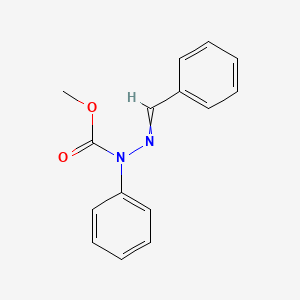
![4-(2-Chloroethoxy)-4'-[(2-chloroethyl)sulfanyl]-1,1'-biphenyl](/img/structure/B12520438.png)
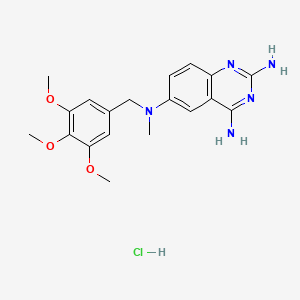
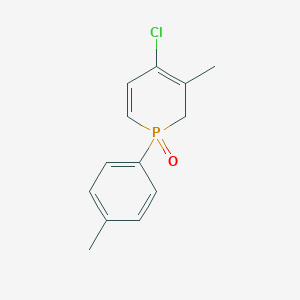
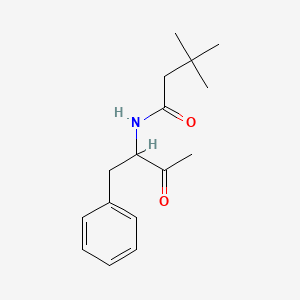

![2-[(10-Hydroxydecyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B12520485.png)
![6-Bromo-2-(2-(dimethylamino)ethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B12520486.png)
![3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid](/img/structure/B12520487.png)
![[(2-cyclohexylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid](/img/structure/B12520495.png)
![1H-Pyrrolo[2,3-c]pyridine, 4-Methoxy-7-(5-Methyl-1H-1,2,4-triazol-1-yl)-](/img/structure/B12520498.png)
